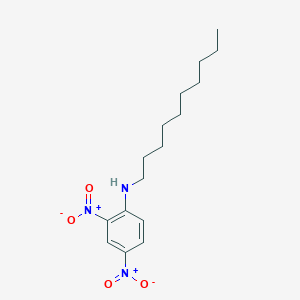![molecular formula C15H16N4OS B14140831 N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1209904-54-0](/img/structure/B14140831.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Synthesis of 6-isopropylbenzo[d]thiazole: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of 1-methyl-1H-pyrazole-3-carboxylic acid: This intermediate is synthesized through a series of reactions involving pyrazole derivatives.
Analyse Des Réactions Chimiques
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Applications De Recherche Scientifique
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory and analgesic activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
1209904-54-0 |
|---|---|
Formule moléculaire |
C15H16N4OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)10-4-5-11-13(8-10)21-15(16-11)17-14(20)12-6-7-19(3)18-12/h4-9H,1-3H3,(H,16,17,20) |
Clé InChI |
UNFAXVOIGLXRSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)

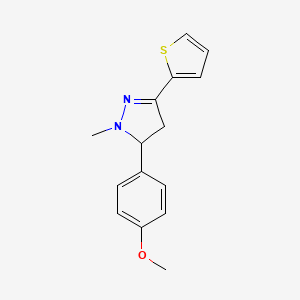
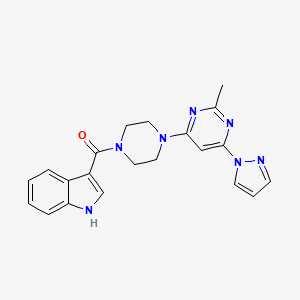

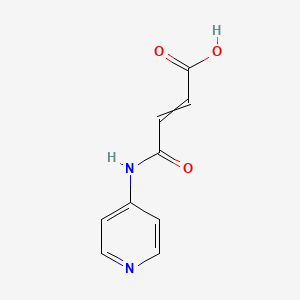
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
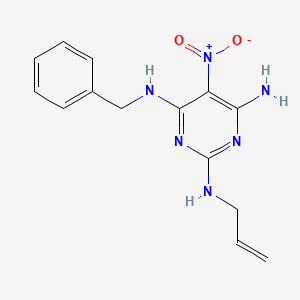
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
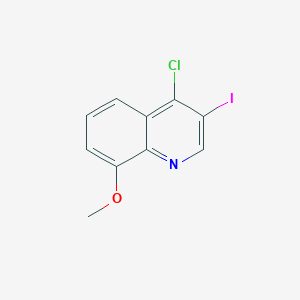
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

